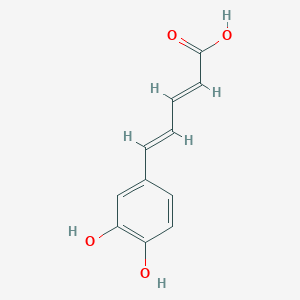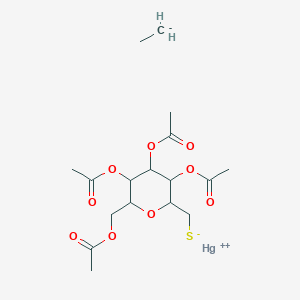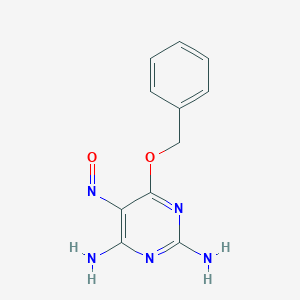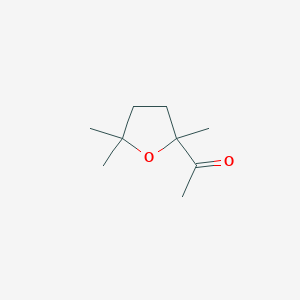
1-(2,5,5-Trimethyloxolan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as trimethyloxolane ketone and is primarily used as a building block for the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic reagents to form various adducts. This reaction is facilitated by the presence of the oxolane ring, which makes the compound more reactive.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone are not well documented. However, some studies have suggested that this compound may have anti-inflammatory and anticancer properties. These effects may be due to the ability of the compound to react with electrophilic reagents and form adducts with biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5,5-Trimethyloxolan-2-yl)ethanone in lab experiments is its high purity and yield. This makes it an ideal building block for the synthesis of other chemicals. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle in the lab.
Direcciones Futuras
There are several future directions for the study of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is potential for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone can be achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxytetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields high purity and high yield of the desired product.
Aplicaciones Científicas De Investigación
1-(2,5,5-Trimethyloxolan-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs such as antiviral agents, anti-inflammatory agents, and anticancer agents. In organic synthesis, this compound has been used as a key intermediate for the synthesis of natural products and other complex molecules. In material science, this compound has been used as a precursor for the synthesis of polymers and other materials.
Propiedades
Número CAS |
107146-14-5 |
|---|---|
Nombre del producto |
1-(2,5,5-Trimethyloxolan-2-yl)ethanone |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(2,5,5-trimethyloxolan-2-yl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(4)6-5-8(2,3)11-9/h5-6H2,1-4H3 |
Clave InChI |
HBIIJCFTQCHOEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
SMILES canónico |
CC(=O)C1(CCC(O1)(C)C)C |
Sinónimos |
Ethanone, 1-(tetrahydro-2,5,5-trimethyl-2-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



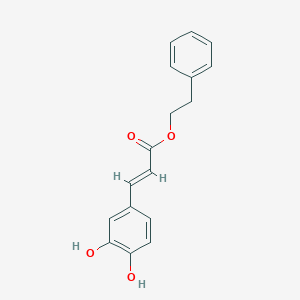
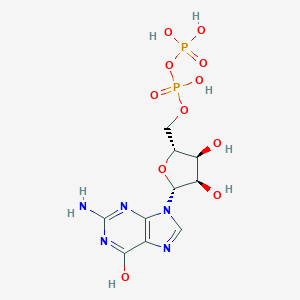
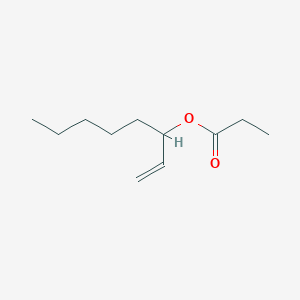
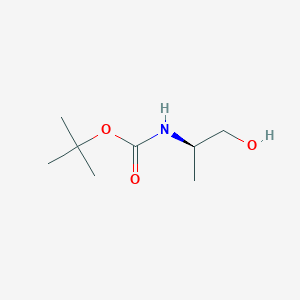
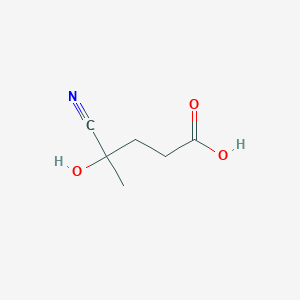
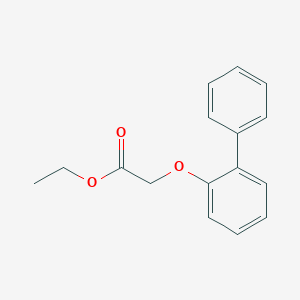
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
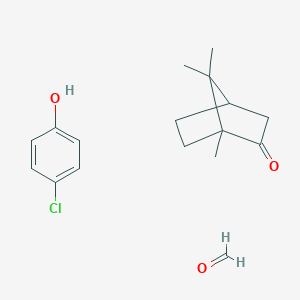
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
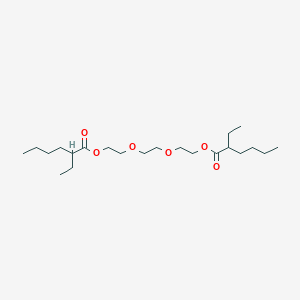
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
